molecular formula C11H10F6O2 B11085508 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol

Cat. No.: B11085508
M. Wt: 288.19 g/mol
InChI Key: SIJNHFXXLHRFJG-UHFFFAOYSA-N
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Description

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a hydroxyl group makes it highly polar and reactive, which is beneficial in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol typically involves the reaction of 2,3-dimethylphenol with hexafluoroacetone in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques further enhances the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol is utilized in various scientific research fields:

Mechanism of Action

The compound exerts its effects through its highly polar nature and ability to participate in hydrogen bonding. The hexafluoro groups enhance its reactivity, making it an effective catalyst and reagent in various chemical reactions. The hydroxyl group allows for interactions with other molecules, facilitating complex formation and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol stands out due to its combination of hexafluoro groups and an aromatic ring, providing unique reactivity and versatility in various chemical and industrial applications.

Properties

Molecular Formula

C11H10F6O2

Molecular Weight

288.19 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol

InChI

InChI=1S/C11H10F6O2/c1-5-3-4-7(8(18)6(5)2)9(19,10(12,13)14)11(15,16)17/h3-4,18-19H,1-2H3

InChI Key

SIJNHFXXLHRFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C

Origin of Product

United States

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